molecular formula C16H22N2O5 B1627798 tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate CAS No. 904818-28-6

tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate

Cat. No.: B1627798
CAS No.: 904818-28-6
M. Wt: 322.36 g/mol
InChI Key: ZKRLJVLPKIWXMY-UHFFFAOYSA-N
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Description

Tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate is a chemical compound that has garnered attention in scientific research due to its potential therapeutic and environmental applications. The compound contains a tert-butyl group, a cyano group, and a 3,4,5-trimethoxyphenyl group, making it a complex molecule with diverse reactivity and applications .

Preparation Methods

The synthesis of tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of 3,4,5-trimethoxybenzyl cyanide with tert-butyl isocyanate under controlled conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the carbamate linkage. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used but generally include derivatives with modified functional groups .

Scientific Research Applications

Tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the development of new materials and catalysts.

    Biology: The compound has been studied for its potential biological activities, including its role as an enzyme inhibitor and its effects on cellular processes.

    Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases due to its ability to interact with specific molecular targets.

    Industry: The compound is used in the development of new industrial chemicals and materials, particularly in the field of polymer science and materials engineering.

Mechanism of Action

The mechanism of action of tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets, leading to changes in cellular processes. The compound can be activated for the addition of nucleophiles and can be cleaved by acid treatment, suggesting that it may interact with its targets in a similar manner. This interaction can lead to the inhibition of specific enzymes or the modulation of signaling pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate can be compared with other similar compounds, such as:

  • tert-Butyl (3-cyano-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-7-methylbenzo[b]thiophen-2-yl)carbamate
  • tert-Butyl (cyano(3,4,5-trimethoxyphenyl)methyl)carbamate

These compounds share similar structural features but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its combination of a tert-butyl group, a cyano group, and a 3,4,5-trimethoxyphenyl group, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-[cyano-(3,4,5-trimethoxyphenyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5/c1-16(2,3)23-15(19)18-11(9-17)10-7-12(20-4)14(22-6)13(8-10)21-5/h7-8,11H,1-6H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKRLJVLPKIWXMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C#N)C1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70587732
Record name tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

904818-28-6
Record name tert-Butyl [cyano(3,4,5-trimethoxyphenyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70587732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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